4-Nitro-2-(2,4,6-trinitroanilino)phenol
Description
Properties
CAS No. |
832733-70-7 |
|---|---|
Molecular Formula |
C12H7N5O9 |
Molecular Weight |
365.21 g/mol |
IUPAC Name |
4-nitro-2-(2,4,6-trinitroanilino)phenol |
InChI |
InChI=1S/C12H7N5O9/c18-11-2-1-6(14(19)20)3-8(11)13-12-9(16(23)24)4-7(15(21)22)5-10(12)17(25)26/h1-5,13,18H |
InChI Key |
NUWBLDAYEQDKLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- Heterocyclic Modifications: Compounds like 4-Nitro-2-(thiophen-2-yl)phenol () and tetrazole/pyrazole derivatives (–14) replace the trinitroanilino group with heterocycles, reducing explosivity but improving stability for non-energetic applications.
Stability and Hazard Profiles
Table 2: Stability and Handling Considerations
Key Observations :
- Explosive Sensitivity: The trinitroanilino group in the target compound and TNA increases sensitivity compared to mono-nitro phenols. Pentryl, a nitrate ester derivative, exhibits moderate sensitivity due to stabilized nitramino groups.
- Thermal Stability: Nitroaromatics with multiple electron-withdrawing groups (e.g., trinitroanilino) typically decompose at lower temperatures than simpler nitro-phenols.
Q & A
Q. What are the optimal synthetic conditions for 4-Nitro-2-(2,4,6-trinitroanilino)phenol?
The compound is synthesized via condensation reactions between nitro-substituted aryl chlorides and aminophenol derivatives. Key parameters include:
- Molar ratio : A 1:1 molar ratio of picryl chloride (2,4,6-trinitrophenyl chloride) to the aminophenol precursor is critical to minimize side reactions .
- Temperature and time : Optimal yields (≥94%) are achieved at 70°C for 5 hours in 50% ethanol aqueous solution .
- Purification : Recrystallization from ethanol/water mixtures ensures ≥98.9% purity, confirmed by HPLC or melting point analysis .
Q. What spectroscopic and analytical methods are recommended for structural characterization?
A multi-technique approach is essential:
- FTIR : Identifies nitro (-NO₂), amino (-NH), and phenolic (-OH) functional groups. Bands near 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro groups .
- NMR : ¹H and ¹³C NMR resolve aromatic proton environments and confirm substitution patterns.
- X-ray crystallography : Resolves bond angles and crystallographic packing, as demonstrated in related TABA (2,4,6-trinitroanilinobenzoic acid) metal complexes .
- HPLC : Reverse-phase columns (e.g., Newcrom R1) with acetonitrile/water mobile phases (adjusted for MS compatibility) enable purity assessment .
Q. What are the primary research applications of this compound?
The compound’s nitro and anilino groups make it suitable for:
- Energetic materials : As a precursor for metal salts (e.g., Cu²⁺, Pb²⁺) that act as ballistic modifiers in propellants, reducing burning rate pressure exponents .
- Coordination chemistry : The trinitroanilino group forms stable complexes with transition metals, enabling studies on ligand-metal charge transfer .
Advanced Research Questions
Q. How can researchers resolve discrepancies in thermal decomposition data for metal complexes of this compound?
Contradictions in decomposition temperatures (Td) may arise from:
- Sample purity : Trace solvents or unreacted precursors lower observed Td. Use TGA-DSC under inert atmospheres (N₂/Ar) to isolate decomposition steps .
- Metal coordination : Pb²⁺ complexes of TABA decompose at 240–260°C, while Cu²⁺ analogs show higher stability (Td ≈ 280°C). Compare with theoretical models (e.g., density functional theory) to correlate metal electronegativity with stability .
- Methodology : Standardize heating rates (e.g., 10°C/min) across studies to ensure reproducibility .
Q. What experimental design considerations are critical for synthesizing energetic metal salts?
Key factors include:
- Metal selection : Transition metals (Cu, Co) enhance thermal stability, while heavy metals (Pb, Ba) increase density and detonation velocity. Avoid hygroscopic metals (e.g., Na⁺) to prevent unintended hydrolysis .
- Stoichiometry : Use a 1:2 metal-to-ligand ratio to favor octahedral coordination geometries, as observed in TABA-Pb complexes .
- Safety protocols : Due to friction sensitivity, conduct impact tests (e.g., BAM fall hammer) and store salts in desiccated environments .
Q. How can the compound’s reactivity be modulated for specific applications?
- Functional group substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenolic ring to enhance oxidative stability .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility during metal salt synthesis, while ethanol/water mixtures favor crystallization .
- Co-crystallization : Combine with oxidizing agents (e.g., ammonium perchlorate) to tailor energy release profiles in propellant formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
